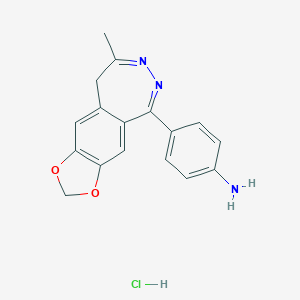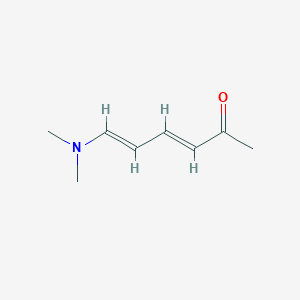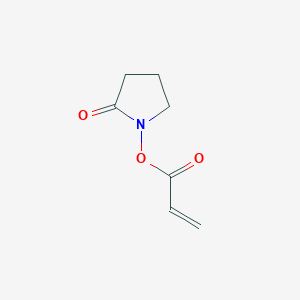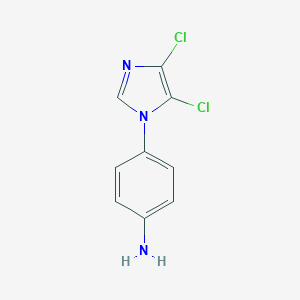
4-(Ethoxyethynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxyethynyl)pyridine (EEP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. EEP is a pyridine derivative that contains an ethoxyethynyl group at the 4-position of the pyridine ring. This compound has been extensively studied for its potential use in various scientific research applications, including as a ligand for metal catalysts, as a building block for organic synthesis, and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-(Ethoxyethynyl)pyridine is not well understood. However, it is believed that the ethoxyethynyl group on the pyridine ring may play a role in the compound's reactivity and potential therapeutic properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(Ethoxyethynyl)pyridine. However, studies have shown that 4-(Ethoxyethynyl)pyridine has potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-(Ethoxyethynyl)pyridine is its versatility as a ligand for metal catalysts and as a building block for organic synthesis. However, one limitation of 4-(Ethoxyethynyl)pyridine is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-(Ethoxyethynyl)pyridine. One area of interest is the development of new metal complexes using 4-(Ethoxyethynyl)pyridine as a ligand. These complexes may have potential applications in various catalytic reactions.
Another area of interest is the development of new compounds using 4-(Ethoxyethynyl)pyridine as a building block. These compounds may have potential applications in various fields, including materials science and drug discovery.
Finally, further research is needed to better understand the mechanism of action of 4-(Ethoxyethynyl)pyridine and its potential therapeutic properties. This may lead to the development of new drugs for various diseases.
Synthesemethoden
The synthesis of 4-(Ethoxyethynyl)pyridine can be achieved through various methods, including the Sonogashira coupling reaction, which involves the reaction of 4-iodopyridine with ethoxyacetylene in the presence of a palladium catalyst. Other methods of synthesis include the use of copper-catalyzed reactions and the use of microwave irradiation.
Wissenschaftliche Forschungsanwendungen
4-(Ethoxyethynyl)pyridine has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a ligand for metal catalysts. 4-(Ethoxyethynyl)pyridine has been shown to form stable complexes with various metals, including palladium, platinum, and gold. These complexes have been used in various catalytic reactions, including cross-coupling reactions and C-H activation reactions.
4-(Ethoxyethynyl)pyridine has also been used as a building block for organic synthesis. The ethoxyethynyl group on the pyridine ring provides a unique site for further functionalization, allowing for the synthesis of a variety of novel compounds.
Eigenschaften
CAS-Nummer |
163680-65-7 |
|---|---|
Produktname |
4-(Ethoxyethynyl)pyridine |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
4-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-8-5-9-3-6-10-7-4-9/h3-4,6-7H,2H2,1H3 |
InChI-Schlüssel |
DPFIQTXWOOWCCN-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CC=NC=C1 |
Kanonische SMILES |
CCOC#CC1=CC=NC=C1 |
Synonyme |
Pyridine, 4-(ethoxyethynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)

![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)


![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)



![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)

